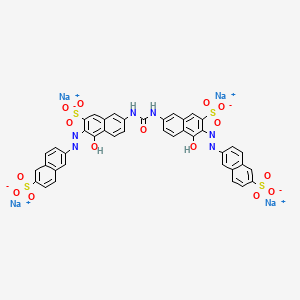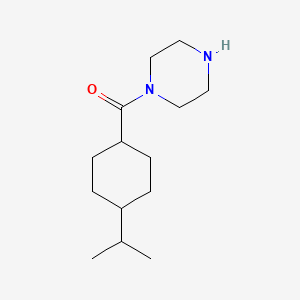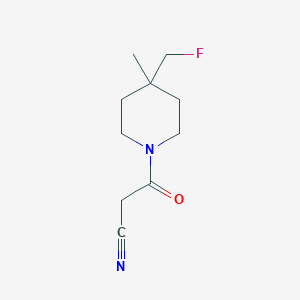
4-Iodo-3-(trifluoromethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-3-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H4F3IO2. It is a derivative of benzaldehyde, where the hydrogen atoms on the benzene ring are substituted with iodine and trifluoromethoxy groups. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-(trifluoromethoxy)benzaldehyde typically involves the iodination of 3-(trifluoromethoxy)benzaldehyde. One common method includes the use of molecular iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the benzene ring . The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient and cost-effective production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Products with different substituents replacing the iodine atom.
Oxidation: 4-Iodo-3-(trifluoromethoxy)benzoic acid.
Reduction: 4-Iodo-3-(trifluoromethoxy)benzyl alcohol.
Scientific Research Applications
4-Iodo-3-(trifluoromethoxy)benzaldehyde is used in various scientific research fields:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Iodo-3-(trifluoromethoxy)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)benzaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Iodo-4-(trifluoromethoxy)benzaldehyde: Similar structure but with different positioning of the iodine and trifluoromethoxy groups.
Uniqueness
4-Iodo-3-(trifluoromethoxy)benzaldehyde is unique due to the presence of both iodine and trifluoromethoxy groups, which confer distinct chemical properties.
Properties
Molecular Formula |
C8H4F3IO2 |
|---|---|
Molecular Weight |
316.02 g/mol |
IUPAC Name |
4-iodo-3-(trifluoromethoxy)benzaldehyde |
InChI |
InChI=1S/C8H4F3IO2/c9-8(10,11)14-7-3-5(4-13)1-2-6(7)12/h1-4H |
InChI Key |
IARWFNPKQOCRNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)OC(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-oxopropanenitrile](/img/structure/B15291548.png)
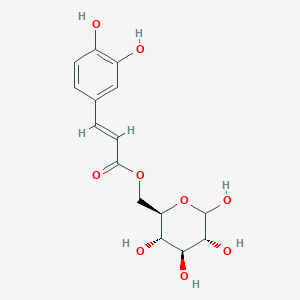

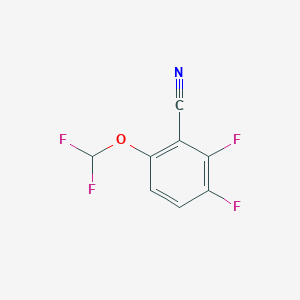

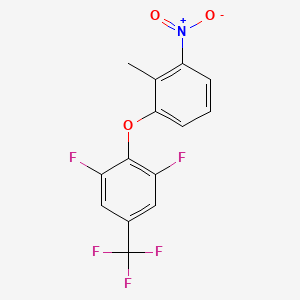



![3-[(4-Aminopiperidin-1-yl)methyl]-3-fluoro-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B15291610.png)
![Carbamic acid,butyl-,2-[[4-(trifluoromethyl)-2-pyridinyl]oxy]ethyl ester](/img/structure/B15291614.png)
